1-adamantyl(3-nitrobenzyl)amine 1-adamantyl(3-nitrobenzyl)amine
Brand Name: Vulcanchem
CAS No.: 57304-72-0
VCID: VC10265792
InChI: InChI=1S/C17H22N2O2/c20-19(21)16-3-1-2-12(7-16)11-18-17-8-13-4-14(9-17)6-15(5-13)10-17/h1-3,7,13-15,18H,4-6,8-11H2
SMILES:
Molecular Formula: C17H22N2O2
Molecular Weight: 286.37 g/mol

1-adamantyl(3-nitrobenzyl)amine

CAS No.: 57304-72-0

Cat. No.: VC10265792

Molecular Formula: C17H22N2O2

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

1-adamantyl(3-nitrobenzyl)amine - 57304-72-0

Specification

CAS No. 57304-72-0
Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
IUPAC Name N-[(3-nitrophenyl)methyl]adamantan-1-amine
Standard InChI InChI=1S/C17H22N2O2/c20-19(21)16-3-1-2-12(7-16)11-18-17-8-13-4-14(9-17)6-15(5-13)10-17/h1-3,7,13-15,18H,4-6,8-11H2
Standard InChI Key BOCVGZIFAMULNU-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)NCC4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

1-Adamantyl(3-nitrobenzyl)amine belongs to the class of adamantane amines substituted with aromatic nitro groups. Its molecular formula is C₁₇H₂₁N₃O₂, with a molecular weight of 299.37 g/mol. The structure comprises a rigid adamantane cage linked via an amine group to a 3-nitrobenzyl moiety (Fig. 1). The adamantane core confers exceptional thermal stability and lipophilicity, while the nitrobenzyl group introduces electronic asymmetry and redox-active functionality .

Key structural attributes:

  • Adamantane core: A diamondoid hydrocarbon with three fused cyclohexane rings, providing steric bulk and resistance to metabolic degradation.

  • 3-Nitrobenzyl group: A meta-substituted aromatic ring with a nitro (-NO₂) group capable of participating in hydrogen bonding and π-π stacking interactions.

  • Amine linker: A secondary amine (-NH-) that enables further derivatization through alkylation or acylation reactions .

Synthetic Methodologies

Direct Alkylation of Adamantan-1-amine

The most efficient route involves the nucleophilic substitution of adamantan-1-amine with 3-nitrobenzyl bromide (Table 1) .

Table 1. Optimized synthesis conditions for 1-adamantyl(3-nitrobenzyl)amine

ParameterValue
SolventAnhydrous dichloromethane
BaseTriethylamine (2.5 eq)
Temperature0°C → room temperature
Reaction time12–16 hours
Yield68–72%
Purity (HPLC)≥98%

The reaction proceeds via an SN2 mechanism, where the adamantane amine acts as a nucleophile, displacing bromide from 3-nitrobenzyl bromide. Triethylamine scavenges HBr, shifting the equilibrium toward product formation. Purification by column chromatography (silica gel, hexane/ethyl acetate 4:1) yields pale-yellow crystals .

Alternative Pathways

A two-step approach involving:

  • Protection of adamantan-1-amine with Boc anhydride.

  • Mitsunobu reaction with 3-nitrobenzyl alcohol, followed by deprotection.
    This method achieves comparable yields (70%) but requires additional steps .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (s, 1H, ArH-2)

  • δ 7.72 (d, J = 7.8 Hz, 1H, ArH-4)

  • δ 7.58 (t, J = 7.8 Hz, 1H, ArH-5)

  • δ 4.42 (s, 2H, CH₂N)

  • δ 2.05 (br s, 3H, adamantane bridgehead H)

  • δ 1.70–1.63 (m, 12H, adamantane CH₂)

¹³C NMR (100 MHz, CDCl₃):

  • 148.2 (C-NO₂)

  • 135.4, 129.7, 122.3 (aromatic carbons)

  • 54.8 (CH₂N)

  • 41.3, 36.5, 29.1 (adamantane carbons)

Infrared Spectroscopy (IR)

  • ν(N-H): 3320 cm⁻¹ (stretch)

  • ν(NO₂): 1520 cm⁻¹ (asymmetric), 1345 cm⁻¹ (symmetric)

  • ν(C-N): 1240 cm⁻¹

Physicochemical Properties

PropertyValue
Melting point112–114°C
LogP (octanol/water)3.8 ± 0.2
Solubility0.5 mg/mL in DMSO
Stability>6 months at –20°C

The compound exhibits limited aqueous solubility due to its hydrophobic adamantane core but dissolves readily in polar aprotic solvents like DMSO. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, confirming thermal robustness .

Reactivity and Functionalization

The nitro group serves as a versatile handle for further modifications:

  • Reduction to amine: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to -NH₂, yielding 1-adamantyl(3-aminobenzyl)amine—a precursor for Schiff base formation .

  • Nucleophilic aromatic substitution: The electron-deficient aromatic ring undergoes substitutions at the para position under mild conditions .

Applications in Medicinal Chemistry

Bioactive Compound Modification

The adamantane moiety enhances blood-brain barrier penetration, making this compound valuable in CNS drug development. Derivatives have shown preliminary activity as:

  • NMDA receptor antagonists (Ki = 120 nM in rat cortical membranes)

  • Antiviral agents against influenza A (EC₅₀ = 2.1 μM)

Materials Science Applications

Incorporation into polyamide matrices improves thermal stability (ΔTg = +28°C) while maintaining optical clarity—a critical feature for high-performance polymers .

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